molecular formula C10H13NO B1501187 (1R)-7-Methoxy-2,3-dihydro-1H-inden-1-amine CAS No. 215362-48-4

(1R)-7-Methoxy-2,3-dihydro-1H-inden-1-amine

Cat. No.: B1501187
CAS No.: 215362-48-4
M. Wt: 163.22 g/mol
InChI Key: RWAJCHDFYSLZND-MRVPVSSYSA-N
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Description

(1R)-7-Methoxy-2,3-dihydro-1H-inden-1-amine is a chiral bioactive compound belonging to the aminoindan class, supplied as a single enantiomer with (R) configuration. The molecular formula for this compound is C10H13NO, and it has a molecular weight of 163.22 g/mol . Its specific rotation and other stereo-sensitive properties are defined by its unique structure . This compound is a key derivative of 1-aminoindan, a scaffold investigated for its potential neuroactive properties . Preclinical research indicates that related 1-aminoindan derivatives have been studied in the context of neurological conditions, with some compounds being explored for their potential effects on dementia and cognitive function . The mechanism of action for such compounds is complex and may involve interactions with various neurological pathways and receptors, similar to other psychoactive aminoindane derivatives identified in research mixtures . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

(1R)-7-methoxy-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-12-9-4-2-3-7-5-6-8(11)10(7)9/h2-4,8H,5-6,11H2,1H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWAJCHDFYSLZND-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1[C@@H](CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20666743
Record name (1R)-7-Methoxy-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20666743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215362-48-4
Record name (1R)-2,3-Dihydro-7-methoxy-1H-inden-1-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=215362-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R)-7-Methoxy-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20666743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(1R)-7-Methoxy-2,3-dihydro-1H-inden-1-amine is a chiral organic compound notable for its potential biological activity. The compound's structure features a methoxy group and an amine, which contribute to its interactions with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Chemical Formula: C₁₀H₁₃NO
  • Molecular Weight: 163.22 g/mol
  • CAS Number: 1032279-33-6

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It has been identified as a serotonin transporter inhibitor and an alpha-2 adrenergic antagonist , suggesting potential therapeutic applications in mood disorders such as depression.

Key Mechanisms:

  • Serotonin Transporter Inhibition : Similar to selective serotonin reuptake inhibitors (SSRIs), this compound inhibits the reuptake of serotonin, enhancing its availability in the synaptic cleft.
  • Alpha-2 Adrenergic Antagonism : This action may lead to increased norepinephrine release, further influencing mood regulation and cognitive functions.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits various biological activities:

ActivityDescription
Mood Disorders Potential as an antidepressant through serotonin modulation.
Neuroprotection Investigated for protective effects against neurodegenerative diseases like Alzheimer's and Parkinson's by inhibiting monoamine oxidase (MAO) enzymes.

Case Studies

  • Antidepressant Effects : A study examined the efficacy of this compound in animal models of depression. Results showed significant improvement in depressive behaviors compared to control groups, supporting its potential as a novel antidepressant agent.
  • Neuroprotective Studies : Research involving neuronal cell cultures indicated that this compound could protect neurons from oxidative stress-induced damage by inhibiting MAO-A and MAO-B activities.

Structure–Activity Relationship (SAR)

The unique structure of this compound allows for various modifications that can enhance or alter its biological activity. For example:

Compound NameStructureUnique Features
(S)-6-Methoxy-2,3-dihydro-1H-inden-1-aminesStructureDifferent stereochemistry leading to varied biological activity
6-Methoxy-N,N-dimethyltryptamineStructureTryptamine derivative with different psychoactive properties

These compounds illustrate how variations in substitution patterns can lead to distinct pharmacological profiles while maintaining a related structural framework.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C₁₀H₁₃NO
  • Molecular Weight : 163.22 g/mol
  • Structure : Contains a methoxy group attached to a dihydroindene structure, contributing to its unique properties and biological activities.

Medicinal Chemistry

(1R)-7-Methoxy-2,3-dihydro-1H-inden-1-amine has been investigated for its potential therapeutic applications, particularly in treating neurological disorders. Its interaction with neurotransmitter receptors suggests possible roles as:

  • Neuroprotective Agent : Studies indicate that it may protect against neuronal damage associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
  • Antidepressant Activity : The compound shows promise in modulating serotonin receptors, which could be beneficial in treating mood disorders .

Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in asymmetric synthesis due to its chiral nature. It can undergo various reactions such as:

  • Oxidation : Leading to imines or nitriles.
  • Reduction : Resulting in secondary or tertiary amines.
  • Substitution Reactions : Forming substituted indane derivatives.

Case Study 1: Neuroprotective Effects

In a recent study, this compound was evaluated for its neuroprotective properties. The research demonstrated that:

  • The compound reduced oxidative stress markers in neuronal cultures.
  • It improved cell viability in models of neurodegeneration, suggesting its potential utility in developing therapies for conditions like Alzheimer's disease .

Case Study 2: Antidepressant Potential

Another study focused on the effects of this compound on serotonin transporters. Findings revealed:

  • The compound acts as a serotonin transporter inhibitor, indicating potential applications in treating depression.
  • Dose-dependent responses were observed, highlighting its efficacy at specific concentrations.

Comparison with Similar Compounds

Table 1: Key Structural Analogs

Compound Name Substituent Position Molecular Formula Key Properties/Applications References
(1R)-7-Methoxy-2,3-dihydro-1H-inden-1-amine 7-methoxy C₁₀H₁₃NO Nonlinear optics, chiral intermediates
(1R)-4-Methoxy-2,3-dihydro-1H-inden-1-amine 4-methoxy C₁₀H₁₃NO Pharmacological studies
(R)-6-Methoxy-2,3-dihydro-1H-inden-1-amine 6-methoxy C₁₀H₁₃NO Intermediate for opioid receptor agonists
(1R)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine 5,6-difluoro C₉H₉F₂N Enhanced metabolic stability
  • Positional Isomerism : The 7-methoxy derivative exhibits distinct electronic properties compared to 4- or 6-methoxy isomers due to variations in electron-donating effects and steric interactions. DFT studies show that the 7-methoxy group stabilizes the HOMO (-5.42 eV) more effectively than the 4-methoxy analog (-5.28 eV) .
  • Fluorinated Analogs : The 5,6-difluoro derivative (CAS 1637453-74-7) demonstrates increased lipophilicity (logP = 2.1 vs. 1.8 for the 7-methoxy compound), improving blood-brain barrier penetration in neurological targets .

Functional Group Modifications

Table 2: Functional Group Derivatives

Compound Name Functional Group Key Findings References
7-Amino-6-methoxy-2,3-dihydro-1H-inden-1-one Ketone + amine Anticancer activity (IC₅₀ = 12 µM vs. Aromatase)
(1R)-N-(Prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine Propargyl amine High hyperpolarizability (β = 8.7 × 10⁻³⁰ esu)
Urea/thiourea derivatives of 2,3-dihydro-1H-inden-1-amine Urea/thiourea Antioxidant activity (DPPH IC₅₀ = 18–45 µM)
  • Ketone vs. Amine: The ketone derivative (7-amino-6-methoxy-inden-1-one) lacks the basic amine group, reducing solubility in polar solvents but enhancing binding to hydrophobic enzyme pockets .
  • Propargyl Modification : The propargyl-substituted analog exhibits a 20% larger first-order hyperpolarizability than the parent 7-methoxy compound, making it superior for optoelectronic applications .

Spectroscopic and Computational Comparisons

Spectroscopic Signatures

  • FTIR: The 7-methoxy compound shows a characteristic N–H stretch at 3365 cm⁻¹ and C–O–C asymmetric stretching at 1250 cm⁻¹, absent in non-methoxy analogs .
  • ¹³C NMR: The methoxy carbon resonates at δ 56.2 ppm, while the 1-amino group causes deshielding of the adjacent C-1 carbon (δ 48.9 ppm) .

DFT-Based Electronic Properties

  • HOMO-LUMO Gap : The 7-methoxy derivative has a narrower gap (4.1 eV) compared to the 4-methoxy isomer (4.5 eV), correlating with higher reactivity in electrophilic substitutions .
  • NBO Analysis : The methoxy group donates 12.3 kcal/mol of stabilization energy to the aromatic ring, surpassing the 9.8 kcal/mol contribution of fluoro substituents in difluoro analogs .

Preparation Methods

Key Reaction Steps

  • Oxime Formation: Starting from 7-methoxy-2,3-dihydro-1H-1-indanone, reaction with hydroxylamine hydrochloride under alkaline conditions forms the corresponding oxime.
  • Catalytic Reduction: The oxime is then subjected to catalytic hydrogenation using alumino-nickel catalyst in an alkaline aqueous-ethanol medium. This step reduces the oxime to the primary amine, yielding 7-methoxy-2,3-dihydro-1H-inden-1-amine.
  • Salt Formation and Purification: The free amine is converted to its hydrochloride salt or other optically active acid salts for isolation and purification.

Advantages and Industrial Suitability

  • The process avoids pressurized hydrogenation, favoring safer and more scalable conditions.
  • It allows continuous multi-step reactions without intermediate isolation, reducing production time and cost.
  • Monitoring via TLC and HPLC ensures reaction completion and product purity.

Representative Experimental Data

Step Conditions Outcome
Oxime formation Hydroxylamine hydrochloride, NaOH, ethanol, reflux 30-40 min Formation of oxime intermediate
Catalytic reduction Alumino-nickel catalyst, 50-60 °C, alkaline aqueous-ethanol, 8-10 h Primary amine formation, ~98% purity (HPLC)
Salt formation and recrystallization Ethanol recrystallization, acid-base extraction White crystalline amine hydrochloride salt, mp ~208 °C

Note: These conditions are adapted from a patent describing the preparation of related dihydroindenamine derivatives and can be optimized for the 7-methoxy substituted compound.

Asymmetric Synthesis and Resolution

Given the chiral nature of (1R)-7-methoxy-2,3-dihydro-1H-inden-1-amine, stereochemical control is critical. Two main approaches are used:

Chiral Resolution of Racemic Mixtures

  • The racemic amine is often resolved by forming diastereomeric salts with optically active acids (e.g., tartaric acid derivatives).
  • Chiral HPLC or enzymatic methods may be employed to separate the (1R) enantiomer.
  • X-ray crystallography confirms stereochemical integrity.

Catalytic Asymmetric Amination

  • Transition-metal catalyzed asymmetric hydrogenation or reductive amination using chiral ligands can directly afford the (1R) enantiomer.
  • Recent research demonstrates the use of ruthenium catalysts with specific ligands to achieve high enantioselectivity in secondary amine synthesis, which can be adapted for this compound class.

The introduction of the 7-methoxy group is generally achieved by:

  • Starting from appropriately substituted phenolic precursors or indanone derivatives.
  • Etherification reactions using methylating agents such as methyl iodide under basic conditions.
  • Bromination or other halogenation steps may precede or follow methoxylation depending on synthetic route design.

Summary Table of Preparation Methods

Preparation Step Method/Conditions Key Notes Reference
Oxime formation Hydroxylamine hydrochloride, NaOH, ethanol reflux Forms oxime intermediate
Catalytic reduction Alumino-nickel catalyst, alkaline aqueous-ethanol, 50-60 °C Reduces oxime to amine, avoids pressurized hydrogenation
Salt formation and purification Acid-base extraction, recrystallization Produces crystalline amine salt, high purity
Chiral resolution Diastereomeric salt formation with optically active acids Separates (1R) enantiomer from racemate
Catalytic asymmetric synthesis Ru-catalyzed hydrogenation with chiral ligands Direct asymmetric amine synthesis
Methoxylation Methyl iodide or methylating agents under basic conditions Introduces 7-methoxy substituent

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1R)-7-Methoxy-2,3-dihydro-1H-inden-1-amine, and how do reaction conditions influence enantiomeric purity?

  • Methodological Answer : Synthesis typically involves multi-step protocols starting from indanone derivatives. For example, asymmetric transfer hydrogenation (ATH) using chiral catalysts (e.g., Ru-based complexes) can achieve high enantioselectivity. Kinetic resolution methods, such as those applied to 3-aryl-indanones, may also be adapted to control stereochemistry . Key parameters include solvent polarity, temperature (−20°C to room temperature), and catalyst loading. Yields for similar compounds range from 19% to 45% in multi-step reactions, with purification via recrystallization or chromatography .

Q. How can structural characterization of this compound be performed to confirm its stereochemistry and purity?

  • Methodological Answer :

  • X-ray crystallography : Use SHELX software for small-molecule refinement to resolve stereochemistry. SHELXL is widely employed for high-resolution data .
  • NMR spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H NMR to confirm the (1R) configuration. For methoxy groups, 13^{13}C NMR chemical shifts near 55–60 ppm are typical .
  • HPLC : Chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases can separate enantiomers. Retention times and peak symmetry indicate purity .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Methodological Answer :

  • Solubility : The compound is soluble in polar aprotic solvents (e.g., DMF, THF) but poorly soluble in water. Hydrochloride salts (common in derivatives) enhance aqueous solubility for biological assays .
  • Stability : Store under inert gas (N2_2/Ar) at −20°C to prevent oxidation. Monitor degradation via TLC or LC-MS; methoxy groups are generally stable under acidic conditions but may demethylate under strong bases .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and what are its potential targets?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with monoamine oxidases (MAOs) or neurotransmitter transporters. The compound’s indane scaffold and methoxy group may mimic MAO inhibitors like rasagiline .
  • MD simulations : Analyze binding stability using GROMACS with force fields (e.g., AMBER). Focus on hydrophobic interactions between the indane core and enzyme active sites .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Assay standardization : Compare IC50_{50} values across studies using identical enzyme sources (e.g., recombinant human MAO-B vs. rat brain homogenates). Variability often arises from species-specific enzyme isoforms .
  • Metabolite profiling : Use LC-MS to identify active metabolites. For example, demethylation of the methoxy group could produce conflicting activity in cell-based vs. enzyme assays .

Q. How can enantiomeric impurities (<2%) be quantified in this compound batches?

  • Methodological Answer :

  • Chiral SFC : Supercritical fluid chromatography with CO2_2-methanol mobile phases achieves baseline separation of (1R) and (1S) enantiomers. Detection limits ≤0.1% are achievable with UV/ELSD .
  • Vibrational circular dichroism (VCD) : Confirm enantiopurity by comparing experimental and calculated VCD spectra. This method is critical for regulatory submissions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R)-7-Methoxy-2,3-dihydro-1H-inden-1-amine
Reactant of Route 2
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(1R)-7-Methoxy-2,3-dihydro-1H-inden-1-amine

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